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## Bisindolylmaleimide VIII off-target effects on other kinases

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Compound of Interest					
Compound Name:	Bisindolylmaleimide VIII				
Cat. No.:	B1679481	Get Quote			

## Technical Support Center: Bisindolylmaleimide VIII

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **Bisindolylmaleimide VIII**. Below you will find frequently asked questions, troubleshooting guidance for common experimental issues, detailed experimental protocols, and visualizations of affected signaling pathways.

## Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are using **BisindolyImaleimide VIII** as a selective PKC inhibitor, but we are observing unexpected cellular effects. What could be the cause?

A1: While **BisindolyImaleimide VIII** is a potent inhibitor of Protein Kinase C (PKC) isoforms, it is known to have off-target effects on other kinases which can lead to unexpected phenotypes. [1][2] Notably, it can inhibit Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (RSK) isoforms.[3][4] It has also been shown to lead to the activation of the JNK and p38 MAPK pathways.[5] These off-target activities could explain the unexpected cellular effects you are observing. We recommend performing control experiments, such as using a structurally different PKC inhibitor or using RNAi to knockdown your target PKC isoform, to confirm that the observed phenotype is due to PKC inhibition.



Q2: Our in vitro kinase assay results with **Bisindolylmaleimide VIII** are not correlating with our results from cellular assays. Why might this be?

A2: Discrepancies between in vitro and cellular assay results are common when working with kinase inhibitors. One significant factor is the concentration of ATP. In vitro kinase assays are often performed at low ATP concentrations, which can result in a higher apparent potency of ATP-competitive inhibitors like **Bisindolylmaleimide VIII**.[3] Cellular assays, on the other hand, are performed in the presence of physiological ATP concentrations (mM range), which can reduce the inhibitor's potency.[3] Additionally, cell permeability, efflux by transporters, and metabolism of the compound can influence its effective concentration within the cell.

Q3: How can we confirm if the off-target effects of **Bisindolylmaleimide VIII** are impacting our experimental system?

A3: To investigate potential off-target effects, you can perform several experiments. A western blot analysis of downstream targets of known off-target kinases can be insightful. For example, you could examine the phosphorylation status of GSK-3 or RSK substrates. Additionally, performing a broader kinase profiling assay with your cell lysate treated with **Bisindolylmaleimide VIII** can provide a more comprehensive view of the kinases being inhibited in your specific experimental context.

Q4: We are seeing enhanced apoptosis in our cell line when treated with **Bisindolylmaleimide VIII**, which is not consistent with PKC inhibition alone. What is the mechanism for this?

A4: **BisindolyImaleimide VIII** has been shown to enhance DR5-mediated apoptosis.[5] This effect is linked to a synergistic and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase, which is mediated by MAPK kinase 4 (MKK4).[5] It also involves the mitochondrial pathway, leading to a more profound loss of mitochondrial membrane potential and release of cytochrome c when combined with a DR5 agonist.[5]

## Quantitative Data: Off-Target Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **Bisindolylmaleimide VIII** and related bisindolylmaleimides against their primary targets and known off-target kinases.



Kinase Target	Inhibitor	IC50 (nM)	Assay Conditions	Reference
Primary Targets				
Rat Brain PKC	Bisindolylmaleimi de VIII	158	[6][7]	_
ΡΚС-α	Bisindolylmaleimi de VIII	53	[6][7]	
ΡΚС-βΙ	Bisindolylmaleimi de VIII	195	[6][7]	
ΡΚС-βΙΙ	Bisindolylmaleimi de VIII	163	[6][7]	_
РКС-у	Bisindolylmaleimi de VIII	213	[6][7]	_
ΡΚС-ε	Bisindolylmaleimi de VIII	175	[6][7]	-
Off-Targets				_
GSK-3 (in cell lysates)	Bisindolylmaleimi de IX	6.8	[4]	_
GSK-3α (immunoprecipita ted)	Bisindolylmaleimi de IX	2.8	[4]	
RSK1	GF109203X	610	50 μM ATP	[3]
RSK2	GF109203X	310	50 μM ATP	[3]
RSK3	GF109203X	120	50 μM ATP	[3]
RSK2	GF109203X	7400	5 mM ATP	[3]
CDK2	Bisindolylmaleimi de VIII	-	Confirmed target	[1]



Ste20-related kinase	Bisindolylmaleimi de VIII	-	Confirmed target	[1]
Adenosine kinase	Bisindolylmaleimi de VIII	-	Confirmed target	[1]
Quinone reductase type 2	Bisindolylmaleimi de VIII	-	Confirmed target	[1]

<sup>\*</sup>Bisindolylmaleimide IX (Ro 31-8220) is structurally very similar to **Bisindolylmaleimide VIII** and is a potent inhibitor of GSK-3. \*\*GF109203X (Bisindolylmaleimide I) is another close analog of **Bisindolylmaleimide VIII**.

# Experimental Protocols In Vitro Kinase Inhibition Assay for RSK and PKC Isoforms

This protocol is adapted from methodologies used to assess the inhibitory effects of bisindolylmaleimide compounds on p90RSK and PKC isoforms.[3]

#### Materials:

- Recombinant human kinases (PKCα, PKCε, RSK1, RSK2, RSK3)
- Kinase substrates (e.g., GST-MARCKS for PKC, GST-NHE1 for RSK)
- Bisindolylmaleimide VIII
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 20 mM β-glycerophosphate, 1 mM EDTA)
- [y-32P]ATP or unlabeled ATP for non-radioactive methods
- Phosphatidylserine and diacylglycerol (for PKC activation)
- P81 ion-exchange paper (for radioactive assays)
- Phosphorimager or scintillation counter



#### Procedure:

- Prepare serial dilutions of Bisindolylmaleimide VIII in the kinase assay buffer.
- In a microcentrifuge tube, combine the recombinant kinase, its specific substrate, and the diluted inhibitor. For PKC assays, include phosphatidylserine and diacylglycerol as cofactors.
- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the kinase reaction by adding ATP. The final concentration of ATP should be carefully chosen (e.g., 50 μM for initial screening, and 5 mM to mimic physiological conditions).
- Allow the reaction to proceed for 15-30 minutes at 30°C.
- Terminate the reaction by spotting the mixture onto P81 ion-exchange paper.
- Wash the P81 papers extensively with phosphoric acid to remove unincorporated ATP.
- Quantify the incorporated radioactivity using a phosphorimager or scintillation counter.
- Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

### **GSK-3 Activity Assay in Cell Lysates**

This protocol is based on the methodology for measuring GSK-3 activity in adipocyte cell lysates.[4]

#### Materials:

- · Cultured cells of interest
- Lysis buffer (e.g., 50 mM Tris pH 7.5, 1 mM EDTA, 120 mM NaCl, 50 mM NaF, 40 mM β-glycerophosphate, 1% NP-40, and protease/phosphatase inhibitors)
- GSK-3 substrate peptide (e.g., RRAAEELDSRAGS(P)PQL)
- [y-32P]ATP



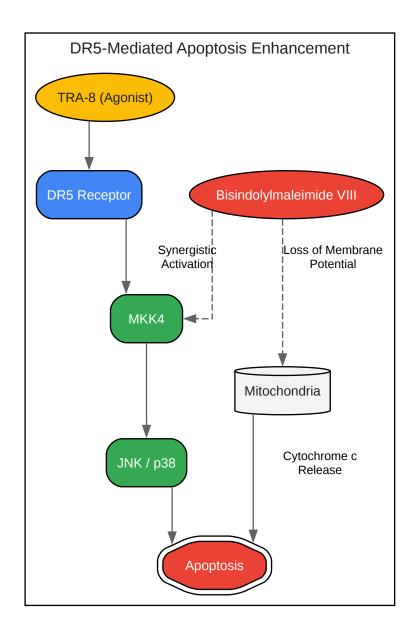
- P81 ion-exchange paper
- · Phosphoric acid

#### Procedure:

- Treat cultured cells with **Bisindolylmaleimide VIII** or vehicle control for the desired time.
- · Lyse the cells in ice-cold lysis buffer.
- Clarify the lysates by centrifugation at 10,000 x g for 10 minutes at 4°C.
- Use the supernatant for the kinase assay.
- In a fresh tube, combine the cell lysate, GSK-3 substrate peptide, and [y-32P]ATP.
- Incubate the reaction for 15 minutes at 30°C.
- Terminate the reaction and quantify the incorporated radioactivity as described in the previous protocol.
- Express GSK-3 activity as a percentage of the activity in the vehicle-treated control cells.

# Visualizations: Signaling Pathways and Experimental Workflows

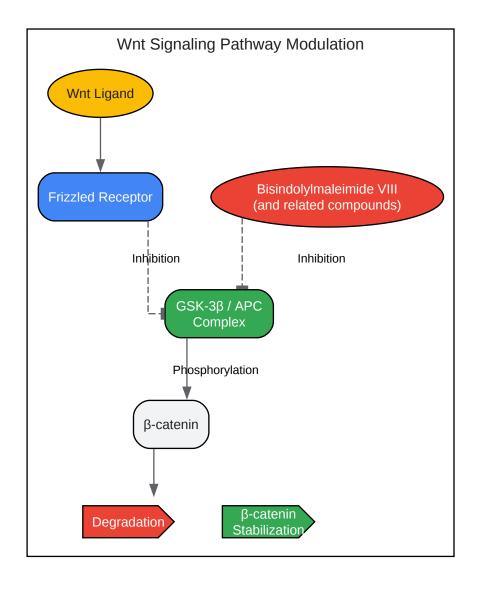




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Caption: Enhancement of DR5-mediated apoptosis by Bisindolylmaleimide VIII.

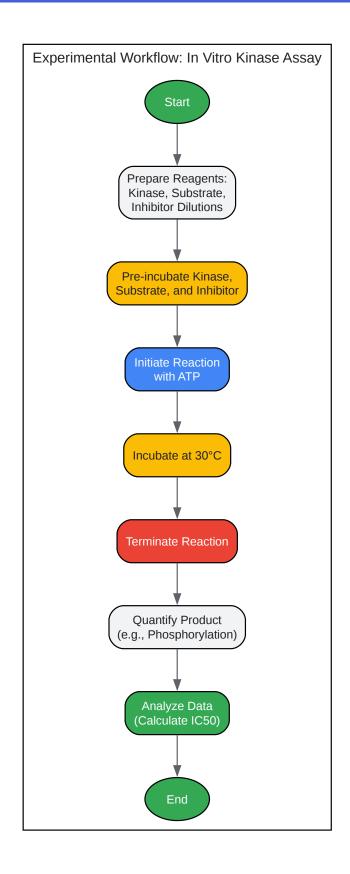




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Caption: Modulation of the Wnt/β-catenin pathway by bisindolylmaleimides.





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Caption: Workflow for a typical in vitro kinase inhibition assay.



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